REACTION_CXSMILES
|
C[O-].[Na+].[F:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>O>[F:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:14][CH2:13][C:12]#[N:15])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
boiled in an oil-bath for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic phase with sodium sulfate, it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated completely in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OCCC#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |